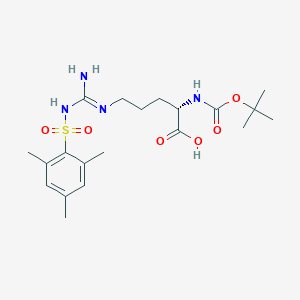

Boc-Arg(Mts)-OH

Descripción general

Descripción

Boc-Arg(Mts)-OH, also known as Nα-tert-Butyloxycarbonyl-Nω-mesitylenesulfonyl-L-arginine, is a protected form of the amino acid arginine. The compound is widely used in peptide synthesis due to its stability and ease of deprotection. The tert-butyloxycarbonyl (Boc) group protects the amino group, while the mesitylenesulfonyl (Mts) group protects the guanidino group of arginine. This dual protection is crucial for preventing side reactions during peptide chain elongation.

Aplicaciones Científicas De Investigación

Boc-Arg(Mts)-OH is extensively used in scientific research, particularly in the fields of:

Chemistry: As a building block in solid-phase peptide synthesis (SPPS) for the preparation of complex peptides and proteins.

Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and commercial purposes.

Mecanismo De Acción

Target of Action

Boc-Arg(Mts)-OH is a biochemical compound used in peptide synthesis . The primary target of this compound is the peptide chain where it is incorporated during the synthesis process .

Mode of Action

This compound interacts with its targets through a process known as peptide bond formation, which is a key step in peptide synthesis . The Boc (tert-butyloxycarbonyl) group in this compound serves as a protective group for the amino acid Arginine during the synthesis process . The Mts (4-methyltrityl) group is a temporary protecting group for the guanidine group of Arginine .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the peptide synthesis pathway . In this pathway, this compound is incorporated into the growing peptide chain, contributing to the formation of the desired peptide sequence .

Pharmacokinetics

Its properties, such as its stability and reactivity, play crucial roles in its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the successful incorporation of the Arginine amino acid into the peptide chain with the desired sequence . This contributes to the overall synthesis of the peptide, which can then go on to perform its intended biological function.

Action Environment

The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reagents in the peptide synthesis process . These factors can affect the efficiency of peptide bond formation and the overall yield of the peptide synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Arg(Mts)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using tert-butyl chloroformate (Boc2O) in the presence of a base such as sodium bicarbonate. The guanidino group is then protected using mesitylenesulfonyl chloride (MtsCl) in the presence of a base like triethylamine. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: Boc-Arg(Mts)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Mts protecting groups using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: TFA or HF in anhydrous conditions.

Coupling: DCC and HOBt in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed:

Deprotection: Free arginine and by-products like tert-butanol and mesitylene.

Coupling: Peptides with arginine residues incorporated into the sequence

Comparación Con Compuestos Similares

Boc-Arg(Tos)-OH: Nα-tert-Butyloxycarbonyl-Nω-tosyl-L-arginine.

Boc-Arg(NO2)-OH: Nα-tert-Butyloxycarbonyl-Nω-nitro-L-arginine.

Boc-Arg(Z)-OH: Nα-tert-Butyloxycarbonyl-Nω-benzyloxycarbonyl-L-arginine.

Comparison: Boc-Arg(Mts)-OH is unique due to the mesitylenesulfonyl group, which provides greater stability and ease of deprotection compared to other protecting groups like tosyl (Tos) and nitro (NO2). The Mts group is less prone to side reactions and offers better protection during peptide synthesis .

Actividad Biológica

Boc-Arg(Mts)-OH, a derivative of the amino acid arginine, is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a mesitylene-2-sulfonyl (Mts) protecting group on the guanidino group. This compound plays a significant role in peptide synthesis and has various biological applications, particularly in protein engineering and drug development.

Chemical Structure:

- Molecular Formula: C14H20N2O4S

- CAS Number: 68262-71-5

Synthesis Overview:

The synthesis of this compound involves two main steps:

- Protection of the Amino Group: The amino group of arginine is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base (e.g., sodium bicarbonate).

- Protection of the Guanidino Group: The guanidino group is subsequently protected using mesitylene-2-sulfonyl chloride (Mts-Cl) under similar conditions.

These reactions are typically conducted in organic solvents like dichloromethane, optimizing for yield and purity through purification methods such as chromatography and recrystallization .

Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its protective groups prevent unwanted side reactions during peptide assembly, allowing for the selective formation of peptide bonds. This capability is crucial for synthesizing peptides with specific sequences necessary for biological activity.

Protein Engineering

In protein engineering, this compound facilitates the synthesis of peptides that can be used to study protein structure-function relationships. By enabling the incorporation of arginine into peptide chains, researchers can investigate how variations in peptide structure affect biological activity .

Drug Development

This compound is also significant in developing peptide-based drugs. Its ability to stabilize reactive intermediates during synthesis allows for the creation of therapeutic agents that can interact with biological targets, making it valuable in pharmacological research .

Target Interaction:

this compound does not exhibit direct biological activity but serves as a building block in synthesizing bioactive peptides. The peptides produced can interact with various biomolecules, potentially influencing enzyme activity, receptor binding, and gene expression.

Biochemical Pathways:

The incorporation of this compound into peptides affects biochemical pathways related to protein synthesis and function. For instance, peptides synthesized using this compound may modulate signaling pathways or act as enzyme inhibitors .

Stability Studies

Research has demonstrated that different protecting groups can significantly affect the stability and reactivity of arginine derivatives. For example, studies comparing Boc-Arg derivatives showed varying kinetics in deprotection and coupling efficiency, impacting their utility in peptide synthesis .

| Time (h) | Fmoc-Arg(Boc)2-OH (%) | Fmoc-Arg(NO2)-OH (%) | Fmoc-Arg(Pbf)-OH (%) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 1 | 88.6 | 100 | 100 |

| 24 | 86.9 | 100 | 100 |

| 48 | 85.0 | 100 | 100 |

| 10 d | 77.6 | 100 | 100 |

This table illustrates that while some derivatives maintain stability over time, others show significant degradation, which is critical when selecting protecting groups for synthesis .

Case Studies

Recent studies have highlighted the utility of this compound in synthesizing peptides with therapeutic potential:

- Peptide Inhibitors: Research has focused on developing peptides that inhibit specific enzymes involved in cancer progression, utilizing this compound as a key building block.

- Vaccine Development: In immunology, peptides synthesized with this compound have been explored as potential vaccine candidates due to their ability to elicit immune responses .

Propiedades

IUPAC Name |

(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWQVNSGMVITAR-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.